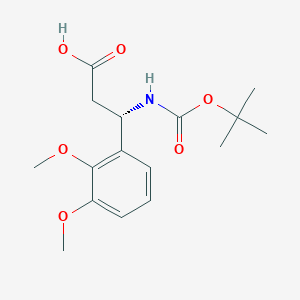

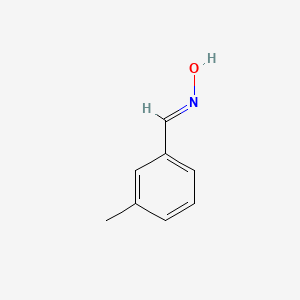

3-Methylbenzaldehyde oxime

Overview

Description

3-Methylbenzaldehyde oxime is a chemical compound that can be synthesized from 3-methylbenzaldehyde and hydroxylamine . It is a type of oxime, a class of compounds that are formed in the reaction of oxime (ketones or aldehydes derivatives) with alkyl or aryl halogen .

Synthesis Analysis

Oximes, including 3-Methylbenzaldehyde oxime, can be synthesized from carbonyl compounds (aliphatic, heterocyclic, and aromatic) by simply grinding the reactants at room temperature without using any solvent in the presence of Bi2O3 . This method minimizes waste disposal problems, provides a simple yet efficient example of unconventional methodology, and requires short time .Molecular Structure Analysis

The molecular structure of 3-Methylbenzaldehyde oxime can be viewed using Java or Javascript . The molecular formula is C8H10N2O and the molecular weight is 150.18 .Chemical Reactions Analysis

Oximes, including 3-Methylbenzaldehyde oxime, undergo various chemical reactions. For instance, they undergo Beckmann rearrangement to form benzamide, catalyzed by nickel salts or photocatalyzed by BODIPY . They also undergo reactions with N-chlorosuccinimide in DMF to form benzohydroximoyl chloride .Physical And Chemical Properties Analysis

The physical and chemical properties of 3-Methylbenzaldehyde oxime can be found in various databases. For instance, the NIST Chemistry WebBook provides information on phase change data, reaction thermochemistry data, gas phase ion energetics data, IR Spectrum, and mass spectrum (electron ionization) for related compounds .Scientific Research Applications

Organic Synthesis

Oximes, including 3-Methylbenzaldehyde oxime, are often used in organic synthesis. They can act as intermediates in the synthesis of other organic compounds .

Pharmaceuticals

Oximes have significant importance in medicinal chemistry. They are renowned for their widespread applications as organophosphate (OP) antidotes, drugs, and intermediates for the synthesis of several pharmacological derivatives .

Antidotes for Organophosphate Poisoning

Organophosphate poisoning is a major threat to humans, accounting for nearly one million poisoning cases every year leading to at least 20,000 deaths worldwide. Oximes, including 3-Methylbenzaldehyde oxime, can act as antidotes against nerve agents by reactivating the enzyme—acetylcholinesterase (AChE) .

Antibacterial Agents

Oxime-based cephalosporins have emerged as an important class of drugs with improved efficacy and a broad spectrum of anti-microbial activity against Gram-positive and Gram-negative pathogens .

Anti-fungal Agents

Oximes are known for their anti-fungal activities. They can potentially be used in the development of new anti-fungal drugs .

Anti-inflammatory Agents

Oximes have been reported to exhibit anti-inflammatory activities. Therefore, 3-Methylbenzaldehyde oxime could potentially be used in the development of anti-inflammatory drugs .

Anti-oxidant Agents

Oximes are also known for their anti-oxidant activities. They can potentially be used in the development of new anti-oxidant drugs .

Anti-cancer Agents

Oximes have been reported to exhibit anti-cancer activities. Therefore, 3-Methylbenzaldehyde oxime could potentially be used in the development of anti-cancer drugs .

Mechanism of Action

Target of Action

3-Methylbenzaldehyde oxime primarily targets aldehydes and ketones . The compound interacts with these targets through a nucleophilic addition reaction, where the nitrogen atom in the oxime acts as a nucleophile .

Mode of Action

The mode of action of 3-Methylbenzaldehyde oxime involves a reaction with aldehydes or ketones to form oximes . In this reaction, the oxygen atom can act as a nucleophile in competition with nitrogen, but this is a dead-end process . The reaction with oxygen leads to the reversible formation of a hemiketal . The reaction with nitrogen forms the oxime in an essentially irreversible process as the adduct dehydrates .

Biochemical Pathways

The biochemical pathway affected by 3-Methylbenzaldehyde oxime involves the transformation of aldehydes and ketones into oximes . This process impacts the concentration of the ketone, as the formation of the oxime depletes the ketone, leading to the decomposition of the hemiketal to maintain the concentration of the ketone .

Result of Action

The result of the action of 3-Methylbenzaldehyde oxime is the formation of oximes from aldehydes and ketones . This transformation is essentially irreversible, leading to a decrease in the concentration of the ketone .

Action Environment

The action of 3-Methylbenzaldehyde oxime can be influenced by various environmental factors. For instance, the presence of an acid can catalyze the reaction . .

Future Directions

Oxime ethers, including 3-Methylbenzaldehyde oxime, are a class of compounds that have gained great attention in the last decade due to their versatile applications in the synthesis of various heterocycle scaffolds . They are emerging as the first-line building blocks in modern heterocyclic chemistry because they are accessible and can be easily prepared from a simple reaction of easily available oximes with an acyl halide or anhydride . Therefore, they constitute an interesting research area for future studies .

properties

IUPAC Name |

(NE)-N-[(3-methylphenyl)methylidene]hydroxylamine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9NO/c1-7-3-2-4-8(5-7)6-9-10/h2-6,10H,1H3/b9-6+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YJZULDSAOHKEMO-RMKNXTFCSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)C=NO | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC(=CC=C1)/C=N/O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

135.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Methylbenzaldehyde oxime | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-amino-N-(3-fluorophenyl)-6-pyridin-4-ylthieno[2,3-b]pyridine-2-carboxamide](/img/structure/B3037588.png)

![3-amino-N-(3,4-dimethoxyphenyl)-6-pyridin-4-ylthieno[2,3-b]pyridine-2-carboxamide](/img/structure/B3037591.png)

![2-[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]-N-[4-(trifluoromethylsulfanyl)phenyl]acetamide](/img/structure/B3037602.png)